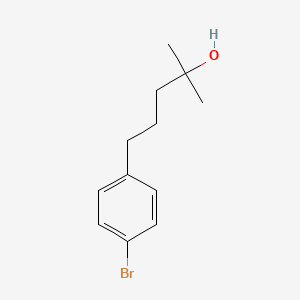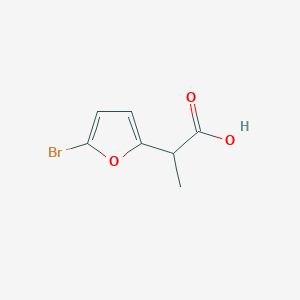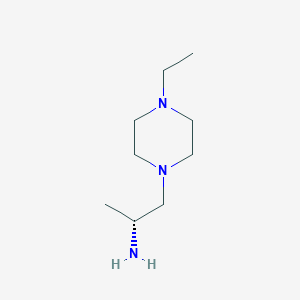
2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with a hydroxyacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid typically involves the bromination and nitration of a phenyl ring followed by the introduction of a hydroxyacetic acid group. One common method involves the following steps:
Bromination: The starting material, such as phenol, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon tetrachloride.
Nitration: The brominated phenol is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Hydroxyacetic Acid Introduction: The resulting 4-bromo-3-nitrophenol is then reacted with glyoxylic acid or its derivatives under acidic or basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Esterification: The hydroxy group can react with carboxylic acids or their derivatives to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products
Reduction: 2-(4-Amino-3-nitrophenyl)-2-hydroxyacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Aplicaciones Científicas De Investigación
2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the development of new materials with specific properties.
Analytical Chemistry: The compound can be used as a standard or reagent in various analytical techniques.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid depends on its specific application and the target it interacts with. For example, if used as a precursor in drug synthesis, its mechanism would involve the biochemical pathways of the final drug product. The bromine and nitro groups can participate in various interactions, such as hydrogen bonding and electron transfer, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromo-3-nitrophenyl)acetic acid: Lacks the hydroxy group, which may affect its reactivity and applications.
2-(4-Chloro-3-nitrophenyl)-2-hydroxyacetic acid: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
2-(4-Bromo-3-aminophenyl)-2-hydroxyacetic acid:
Uniqueness
2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid is unique due to the combination of bromine, nitro, and hydroxyacetic acid groups, which provide a distinct set of chemical properties and reactivity. This combination allows for diverse applications in synthesis, medicinal chemistry, and material science.
Propiedades
Fórmula molecular |
C8H6BrNO5 |
|---|---|
Peso molecular |
276.04 g/mol |
Nombre IUPAC |
2-(4-bromo-3-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrNO5/c9-5-2-1-4(7(11)8(12)13)3-6(5)10(14)15/h1-3,7,11H,(H,12,13) |
Clave InChI |
CZAMNILSKXXWMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(C(=O)O)O)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13612059.png)





![4,4,5,5-tetramethyl-2-{4H,6H,7H-thieno[3,2-c]pyran-2-yl}-1,3,2-dioxaborolane](/img/structure/B13612099.png)

![2-[5-(tert-butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-piperidyl]acetic acid](/img/structure/B13612106.png)





